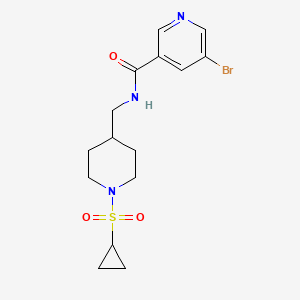
2-(2,4-Dimethoxybenzamido)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The compound can be synthesized by reacting 3,4-dimethoxybenzoyl chloride with 2-thiophenecarboxamidine in the presence of a base such as triethylamine. The synthetic strategy includes the cyclization of precursor derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide .Molecular Structure Analysis
The chemical structure of “2-(2,4-Dimethoxybenzamido)thiophene-3-carboxamide” is characterized by a thiophene ring that is substituted with an amide group, a carboxamide group, and two methoxy groups. The molecular formula is C14H14N2O4S.Chemical Reactions Analysis
The compound has shown to inhibit cancer cell growth by inhibiting mitochondrial complex I . It has also been used as a starting material for the synthesis of other thiophene derivatives.Wissenschaftliche Forschungsanwendungen
Synthesis and Drug Discovery
- The synthesis of benzamido and thiophene derivatives has been a focus for developing potential therapeutic agents. For example, derivatives have been designed as inhibitors of trypanosomal glyceraldehyde phosphate dehydrogenase, suggesting potential applications in treating sleeping sickness (Calenbergh et al., 1994).
- Similarly, antimicrobial evaluation and docking studies have been conducted on thiophene derivatives, indicating their utility in drug discovery and biological studies (Talupur et al., 2021).
Molecular Studies and Material Science
- Research into the solvent effect on absorption and fluorescence spectra of carboxamides has been performed to understand their physical and chemical properties, which could be applicable in material science and molecular engineering (Patil et al., 2011).
- The development of antimycobacterial compounds from thiophene derivatives highlights the compound's relevance in addressing infectious diseases and their role in medicinal chemistry research (Nallangi et al., 2014).
Chemical Synthesis and Characterization
- Extensive studies on the synthesis, characterization, and evaluation of thiophene derivatives underscore their importance in chemical synthesis methodologies, offering insights into how 2-(2,4-Dimethoxybenzamido)thiophene-3-carboxamide could be synthesized and analyzed for various applications (Abu‐Hashem et al., 2020).
Advanced Material Applications
- The exploration of thiophene-based compounds in advanced materials, such as in the creation of polyamides with potential applications in the field of polymers and materials engineering, further demonstrates the versatility of these compounds (Hsiao et al., 2000).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-[(2,4-dimethoxybenzoyl)amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-19-8-3-4-9(11(7-8)20-2)13(18)16-14-10(12(15)17)5-6-21-14/h3-7H,1-2H3,(H2,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRMUUNKWAYWKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,5-dimethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2771015.png)
![N-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]-9-methylpurin-6-amine](/img/structure/B2771018.png)



![2-[1-[2-(Triazol-2-yl)ethyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2771028.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone](/img/structure/B2771031.png)

![1-[5-(2-Thienylmethyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride](/img/no-structure.png)
![N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide](/img/structure/B2771035.png)

![2-(2-Chlorophenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide](/img/structure/B2771037.png)